molecular formula C4H7ClO2 B14329161 3-Chloro-3-butene-1,2-diol

3-Chloro-3-butene-1,2-diol

Cat. No.: B14329161
M. Wt: 122.55 g/mol
InChI Key: ZTOTWUUYCJZIJQ-UHFFFAOYSA-N
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Description

3-Chloro-3-butene-1,2-diol: is an organic compound with the molecular formula C4H7ClO2 It is a chlorinated derivative of butene diol and is characterized by the presence of both hydroxyl and chlorine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: One common method for synthesizing 3-Chloro-3-butene-1,2-diol involves the chlorination of butene diol.

    Industrial Production: Industrially, the compound can be produced by the chlorination of butene in the presence of a catalyst.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Peroxycarboxylic acids, osmium tetroxide.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products:

    Epoxides: Formed through oxidation.

    Diols: Formed through both oxidation and reduction.

    Substituted Butene Diols: Formed through nucleophilic substitution.

Mechanism of Action

Mechanism: The mechanism by which 3-Chloro-3-butene-1,2-diol exerts its effects involves its reactivity with various nucleophiles and electrophiles. The presence of both hydroxyl and chlorine groups allows it to participate in a wide range of chemical reactions, including nucleophilic substitution and oxidation .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C4H7ClO2

Molecular Weight

122.55 g/mol

IUPAC Name

3-chlorobut-3-ene-1,2-diol

InChI

InChI=1S/C4H7ClO2/c1-3(5)4(7)2-6/h4,6-7H,1-2H2

InChI Key

ZTOTWUUYCJZIJQ-UHFFFAOYSA-N

Canonical SMILES

C=C(C(CO)O)Cl

Origin of Product

United States

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